molecular formula C17H15ClFN5O B2894770 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 2319878-27-6

5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide

Cat. No.: B2894770
CAS No.: 2319878-27-6
M. Wt: 359.79
InChI Key: LMPSLXDYHKDRAK-UHFFFAOYSA-N
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Description

5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide is an interesting compound primarily known for its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolidine core, which is a five-membered ring containing three nitrogen atoms, and it is substituted with both a 3-chloroanilino group and a 4-fluorophenyl group. The presence of these substituents introduces diversity in chemical behavior and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide can be achieved through a multi-step process. One of the common methods involves the reaction between a triazolidine-4-carboxylic acid derivative and suitable aromatic amines. The process generally requires the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize side products, employing continuous flow techniques, and using robust purification methods like crystallization or chromatography. Automation and advanced control systems could be incorporated to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, where the triazolidine ring might be oxidized to form corresponding derivatives.

  • Reduction: Reduction processes could target the nitro groups on the aromatic rings if present, converting them into amine groups.

  • Substitution: Electrophilic or nucleophilic substitutions could occur at the aromatic rings, introducing various functional groups that can alter the compound's properties.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution reagents: Halogens (Br₂, Cl₂), organometallic reagents (Grignard reagents)

Major Products Formed

Oxidation, reduction, and substitution reactions can yield derivatives with modified functional groups, leading to new compounds with potentially unique properties and applications.

Scientific Research Applications

This compound has significant potential in various scientific research fields:

  • Chemistry: Its unique structure can be used as a building block in synthetic chemistry to develop novel materials and compounds.

  • Biology: Its interaction with biological targets can be studied to understand its potential as a therapeutic agent.

  • Medicine: Investigations into its pharmacological properties may reveal applications in treating diseases, acting as inhibitors or activators of specific biological pathways.

  • Industry: Its stability and reactivity can be leveraged in manufacturing processes, including the development of coatings, adhesives, and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The triazolidine ring and aromatic substituents play crucial roles in binding to these targets, modulating biological pathways. The exact mechanism can vary based on the compound's specific application, but typically involves inhibition or activation of enzymes or receptors.

Comparison with Similar Compounds

Comparing 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide with similar compounds highlights its uniqueness:

  • Similar Compounds: 5-anilino triazolidine-4-carboxamide derivatives, 5-(3-chloroanilino)-N-ethyltriazolidine-4-carboxamide, N-(4-fluorophenyl)ethyl triazolidine derivatives.

  • Uniqueness: The combination of the 3-chloroanilino and 4-fluorophenyl groups on the triazolidine scaffold provides a unique pharmacophore, potentially leading to distinct biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O/c1-10(11-5-7-13(19)8-6-11)20-17(25)15-16(23-24-22-15)21-14-4-2-3-12(18)9-14/h2-10,15-16,21-24H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTKKCWFMPFVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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